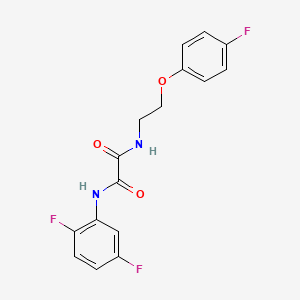
N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While I don’t have the specific synthesis for this compound, oxalamides are typically synthesized through the reaction of an amine with oxalic acid or its derivatives . The fluorophenyl and fluorophenoxy groups could potentially be introduced using appropriate fluorinated precursors.Chemical Reactions Analysis
Again, while I don’t have specific reactions for this compound, oxalamides, in general, can participate in various reactions. For example, they can undergo hydrolysis under acidic or basic conditions to yield amines and oxalic acid .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluoropolymers
A study by Ito et al. (2002) explored the synthesis and characterization of fluoropolymers with pendant hydroxyl groups through the polyaddition of bis(epoxide)s with dicarboxylic acids and diols. This research underscores the importance of fluorinated compounds in the development of materials with specific thermal and solubility properties, potentially relevant for the development of advanced materials with tailored functionalities Ito et al., 2002.
Anticorrosive and Electrodeposition Properties
Omar et al. (2020) investigated the impact of ionic liquids, including fluorinated derivatives, on the corrosion behavior and electrodeposition of Ni-Co alloys. Their findings highlight the role of fluorinated compounds in enhancing corrosion resistance and modifying the electrodeposition process, which is critical in materials science for developing durable and high-performance coatings Omar et al., 2020.
Fluorinated Compounds in Organic Synthesis and Medicinal Chemistry
Research on fluorinated compounds extends into organic synthesis and medicinal chemistry, where their unique properties are exploited for the development of novel therapeutic agents and synthetic methodologies. For example, studies on the synthesis of fluorinated benzophenones and their derivatives demonstrate the utility of these compounds in creating fluorophores with enhanced photostability and spectroscopic properties, which are valuable in biochemical research and drug development Woydziak et al., 2012.
Environmental Applications
Finkelstein et al. (2000) focused on the biotransformation of monofluorophenols in Rhodococcus opacus, revealing the formation of fluoropyrogallols as intermediates. This research sheds light on the environmental fate of fluorinated organic compounds and their potential impact on biodegradation processes, emphasizing the importance of understanding the environmental aspects of fluorinated chemicals Finkelstein et al., 2000.
Safety and Hazards
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-10-1-4-12(5-2-10)24-8-7-20-15(22)16(23)21-14-9-11(18)3-6-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWUZYSPIIADKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
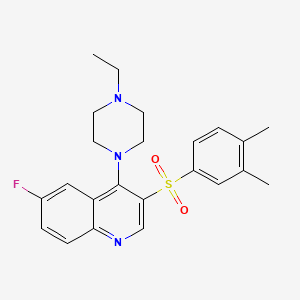
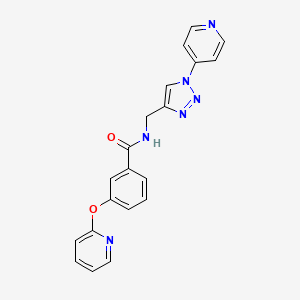
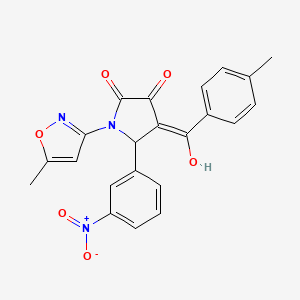
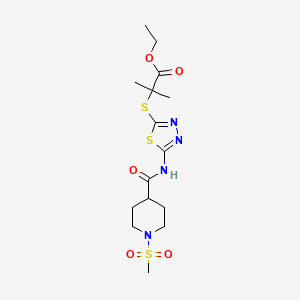

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
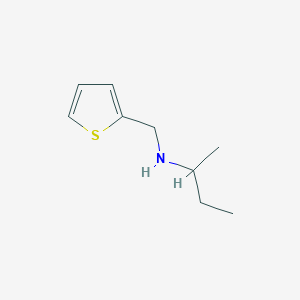
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
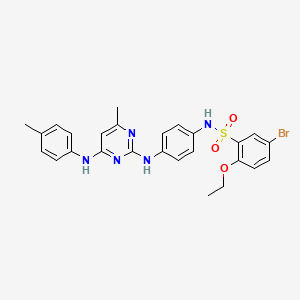
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)